3-Hydroxy-6-methylpicolinic acid hydrochloride
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Overview
Description
3-Hydroxy-6-methylpicolinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methylpicolinic acid hydrochloride typically involves the hydroxylation and methylation of picolinic acid. One common method includes the use of catalytic systems such as CuCl and 6-methylpicolinic acid in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another approach involves the use of microwave-assisted reactions and Fischer indole-type synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of Cu-catalyzed coupling reactions is prevalent in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methylpicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of picolinic acid, such as 3-hydroxy-6-methylpyridine-2-carboxylic acid and its esters .
Scientific Research Applications
3-Hydroxy-6-methylpicolinic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-6-methylpicolinic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to ZFPs, the compound alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in the context of viral replication and cell homeostasis .
Comparison with Similar Compounds
- 3-Hydroxy-6-methylpyridine-2-carboxylic acid
- 3-Hydroxy-6-methyl-2-pyridinecarboxylic acid
- 3-Hydroxy-6-methyl-2-picolinic acid
Comparison: Compared to these similar compounds, 3-hydroxy-6-methylpicolinic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H8ClNO3 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-2-3-5(9)6(8-4)7(10)11;/h2-3,9H,1H3,(H,10,11);1H |
InChI Key |
ZADDTZPEVOBFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)O.Cl |
Origin of Product |
United States |
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